molecular formula C9H16Cl2N2 B15067557 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride

Cat. No.: B15067557
M. Wt: 223.14 g/mol
InChI Key: HAOVBQSSPDRMDU-UHFFFAOYSA-N
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Description

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its unique structure, which includes a pyridine ring substituted with an ethyl group and an ethanamine chain. This compound is often used in various scientific research applications due to its reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethanamine chain. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted ethanamine derivatives .

Scientific Research Applications

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-2-8-3-4-9(5-6-10)11-7-8;;/h3-4,7H,2,5-6,10H2,1H3;2*1H

InChI Key

HAOVBQSSPDRMDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCN.Cl.Cl

Origin of Product

United States

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